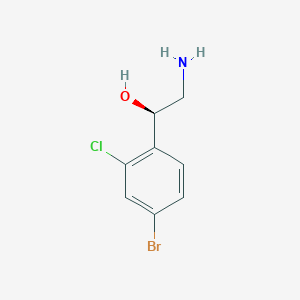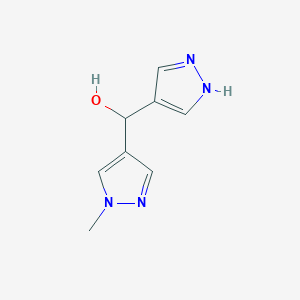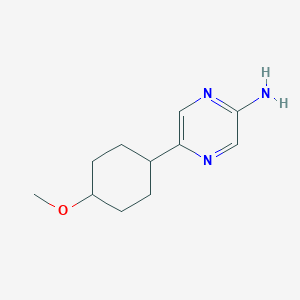![molecular formula C10H15N3 B13319333 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13319333.png)
3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound that features both an imidazole ring and a bicyclic octane structure. This unique combination of structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the bicyclic octane structure adds rigidity and complexity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-8-azabicyclo[32One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the Michael addition of imidazole to cyclohex-2-en-1-one, followed by reduction of the ketone to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the bicyclic octane structure.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring might yield imidazole N-oxides, while reduction of the bicyclic octane structure could lead to partially or fully reduced derivatives.
Scientific Research Applications
3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their antimicrobial properties.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane, particularly its derivatives, often involves inhibition of β-lactamase enzymes. This is achieved through the binding of the compound to the active site of the enzyme, thereby preventing it from breaking down β-lactam antibiotics . The molecular targets include serine β-lactamases, and the pathways involved are those related to bacterial cell wall synthesis and maintenance.
Comparison with Similar Compounds
Similar Compounds
Avibactam: Another β-lactamase inhibitor with a similar bicyclic structure.
Relebactam: A derivative of diazabicyclooctane with potent β-lactamase inhibition properties.
Uniqueness
3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its combination of an imidazole ring and a bicyclic octane structure. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-imidazol-1-yl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H15N3/c1-2-9-6-10(5-8(1)12-9)13-4-3-11-7-13/h3-4,7-10,12H,1-2,5-6H2 |
InChI Key |
VCFYSXOCOHTVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13319251.png)
![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
amine](/img/structure/B13319261.png)






![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)

![{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319310.png)
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B13319316.png)
